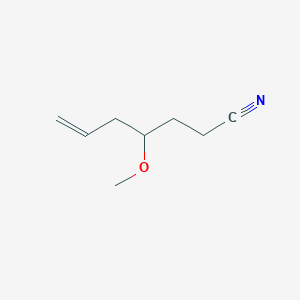
6-Heptenenitrile, 4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenenitrile, 4-methoxy- is an organic compound with the molecular formula C8H13NO It is an aliphatic nitrile, characterized by the presence of a nitrile group (-CN) attached to a heptene chain with a methoxy group (-OCH3) at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenenitrile, 4-methoxy- typically involves the reaction of 4-methoxy-1-hexene with a cyanating agent. One common method is the hydrocyanation of 4-methoxy-1-hexene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 6-Heptenenitrile, 4-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced catalysts and purification techniques ensures the production of high-quality 6-Heptenenitrile, 4-methoxy- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenenitrile, 4-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methoxyheptanoic acid or 4-methoxyheptanal.
Reduction: 4-methoxyheptanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Heptenenitrile, 4-methoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Heptenenitrile, 4-methoxy- depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are specific to the derivatives formed from these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptenenitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-1-hexene: Lacks the nitrile group, limiting its use in reactions requiring a nitrile functionality.
6-Cyano-1-hexene: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
6-Heptenenitrile, 4-methoxy- is unique due to the presence of both a nitrile and a methoxy group, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
724701-62-6 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-methoxyhept-6-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3 |
Clé InChI |
AHHDAJDXHAWGQT-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC#N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
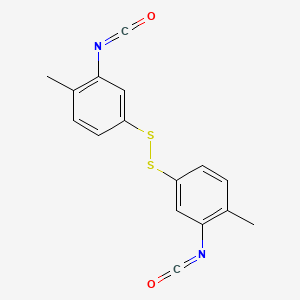
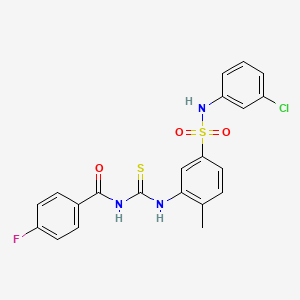
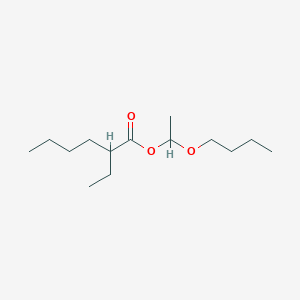

![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
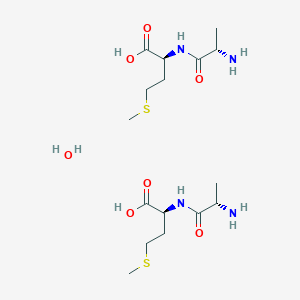
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
